Aminoacylase

Catalog No.
S639476
CAS No.
9012-37-7
M.F
H6
M. Wt
6.048 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacylase

CAS Number

9012-37-7

Product Name

Aminoacylase

IUPAC Name

molecular hydrogen

Molecular Formula

H6

Molecular Weight

6.048 g/mol

InChI

InChI=1S/3H2/h3*1H

InChI Key

PKPFMBDWLJKOEO-UHFFFAOYSA-N

SMILES

Array

Synonyms

acylamidase, acylase, amidase, amidase MpaA, E coli, AmiE protein, Helicobacter pylori

Canonical SMILES

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54

The exact mass of the compound Aminoacylase is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aminoacylase (CAS 9012-37-7), formally classified as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14), is a highly efficient zinc-dependent metalloenzyme utilized primarily for the kinetic resolution of racemic amino acids. In industrial and laboratory settings, it catalyzes the strictly stereospecific hydrolysis of N-acyl-L-amino acids to yield enantiopure L-amino acids and free carboxylates, leaving the N-acyl-D-amino acid intact [1]. Commercially sourced predominantly from microbial species (e.g., Aspergillus oryzae or melleus) or mammalian porcine kidney, this enzyme is a cornerstone of green chemistry and biocatalytic manufacturing. For procurement and process chemistry, its value lies in its ability to operate under mild aqueous conditions, its broad tolerance for diverse aliphatic and aromatic side chains, and its exceptional suitability for immobilization in continuous packed-bed reactor systems [2].

Substituting Aminoacylase with classical chemical resolution methods (such as diastereomeric salt crystallization using chiral auxiliaries) introduces severe process inefficiencies. Chemical resolution requires stoichiometric amounts of expensive resolving agents, multiple energy-intensive recrystallization steps to achieve high enantiomeric purity, and complex solvent recovery loops [1]. In contrast, Aminoacylase achieves >99% enantiomeric excess (ee) in a single aqueous step. Furthermore, attempting to substitute Aminoacylase with generic industrial hydrolases (like non-specific proteases or lipases) fails because these alternatives lack the absolute L-stereospecificity required for pharmaceutical-grade amino acid production, leading to cross-contamination with D-enantiomers and drastically reduced downstream yields. Finally, substituting microbial Aspergillus aminoacylase with mammalian porcine kidney acylase introduces regulatory complexities (animal-derived material risks) and reduces thermal stability during immobilization, making the microbial variant the strict requirement for scalable manufacturing [2].

Single-Step Enantiomeric Excess (ee) vs. Chemical Resolution

In the production of enantiopure L-amino acids, Aminoacylase provides near-absolute stereospecificity. Biotransformations utilizing Aminoacylase routinely achieve >99% enantiomeric excess (ee) in a single hydrolytic step at high substrate loadings (>100 g/L) [1]. Conversely, traditional chemical resolution via diastereomeric salt formation typically yields 80-90% ee in the first pass, requiring 2 to 3 additional recrystallization steps to reach >99% ee, which inherently reduces the overall yield and increases solvent waste [2].

Evidence DimensionEnantiomeric Excess (ee) and Process Steps
Target Compound DataAminoacylase: >99% ee in 1 step (aqueous)
Comparator Or BaselineChemical Resolution: ~80-90% ee in 1 step (requires multiple recrystallizations for >99%)
Quantified DifferenceElimination of 2-3 purification steps while maintaining >99% ee.
ConditionsAqueous biotransformation (Aminoacylase) vs. solvent-based crystallization (Chemical)

Procuring Aminoacylase eliminates the need for multi-step crystallizations, drastically lowering solvent usage and downstream processing costs in chiral manufacturing.

Microbial vs. Mammalian Source: Regulatory and Stability Advantages

When selecting the specific source of Aminoacylase, microbial Aspergillus oryzae or melleus variants are vastly preferred for industrial procurement over porcine kidney acylase I. Microbial aminoacylase demonstrates superior robustness for immobilization on supports like Eupergit C or DEAE-Sephadex, maintaining operational stability for over 30 days in continuous packed-bed reactors [1]. Furthermore, porcine-derived enzymes carry inherent risks of transmissible spongiform encephalopathies (TSE/BSE), requiring stringent regulatory documentation for pharmaceutical use, whereas the fungal enzyme is strictly animal-free .

Evidence DimensionRegulatory profile and immobilization suitability
Target Compound DataAspergillus Aminoacylase: Animal-free, highly stable upon immobilization
Comparator Or BaselinePorcine Kidney Aminoacylase: Animal-derived (TSE/BSE risk), lower operational half-life
Quantified DifferenceComplete elimination of animal-origin regulatory hurdles with enhanced continuous-flow stability.
ConditionsIndustrial scale-up for pharmaceutical intermediates

Microbial Aminoacylase is the mandatory choice for cGMP pharmaceutical manufacturing due to its animal-free origin and superior economics in continuous processing.

Substrate Loading Capacity vs. Asymmetric Chemocatalysis

Process intensity is a critical procurement metric. Aminoacylase-catalyzed resolutions can operate efficiently at substrate concentrations exceeding 100 g/L (and often >200 g/L) without the addition of organic cosolvents [1]. In contrast, asymmetric chemical hydrogenation using transition metal catalysts (e.g., Rh/Ru complexes) often requires high dilutions (typically 10-50 g/L) to prevent catalyst poisoning and manage exothermic profiles, alongside the requirement for high-pressure hydrogen infrastructure [2].

Evidence DimensionMaximum Substrate Loading
Target Compound DataAminoacylase: >100-200 g/L in aqueous media
Comparator Or BaselineAsymmetric Chemocatalysis: 10-50 g/L in organic solvents
Quantified Difference2x to 10x higher volumetric productivity (space-time yield) for Aminoacylase.
ConditionsIndustrial batch or continuous biotransformation vs. pressurized hydrogenation

High substrate loading directly translates to smaller reactor volumes, lower water/solvent consumption, and significantly reduced capital expenditure for large-scale production.

Industrial Production of Enantiopure L-Amino Acids

Aminoacylase is the industry standard for the bulk production of proteinogenic and non-proteinogenic L-amino acids (such as L-methionine and L-valine) via the resolution of synthetic N-acetyl-DL-amino acids. Because it achieves >99% ee in a single step and tolerates high substrate loadings (>100 g/L), it is the optimal biocatalyst for continuous packed-bed reactor systems, minimizing downstream processing costs[1].

Synthesis of High-Value Pharmaceutical Intermediates

For the synthesis of unnatural or rare L-alpha-amino acids used as active pharmaceutical ingredient (API) building blocks, microbial Aminoacylase provides the necessary strict stereospecificity. Its broad substrate tolerance for various aliphatic and aromatic N-acyl groups allows a single procured enzyme to be validated for multiple API synthesis routes, replacing complex asymmetric chemical synthesis .

Biocatalytic Synthesis of N-Acyl-Amino Acid Surfactants

Leveraging the reverse synthetic activity of Aminoacylase, the enzyme is increasingly procured for the green synthesis of biobased N-acyl-amino acid surfactants. This application avoids the use of toxic acyl chlorides and phosgene chemistry, providing an environmentally friendly, aqueous-based manufacturing route for the cosmetics and personal care industries[2].

XLogP3

7.6

Exact Mass

6.0469501914 Da

Monoisotopic Mass

6.0469501914 Da

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9012-37-7

General Manufacturing Information

Aminoacylase: INACTIVE

Dates

Last modified: 04-15-2024

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